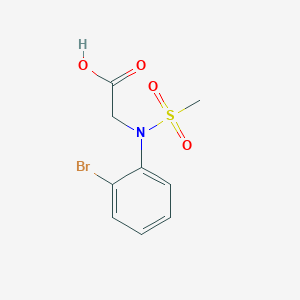

N-(2-bromophenyl)-N-(methylsulfonyl)glycine

Description

N-(2-Bromophenyl)-N-(methylsulfonyl)glycine (CAS: 333448-11-6) is a glycine derivative featuring a 2-bromophenyl group and a methylsulfonyl moiety attached to the nitrogen atom. Its molecular formula is C₉H₁₀BrNO₄S (molecular weight: 308.21 g/mol), with the SMILES notation BrC1=CC=CC(=C1)N(CC(=O)O)S(C)(=O)=O .

Properties

IUPAC Name |

2-(2-bromo-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYURAJHZZPYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-N-(methylsulfonyl)glycine, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N-(2-bromophenyl)-N-(methylsulfonyl)glycine is characterized by its unique structure, which includes:

- A bromophenyl group that may influence its interaction with biological targets.

- A methylsulfonyl moiety that enhances solubility and bioavailability.

The biological activity of N-(2-bromophenyl)-N-(methylsulfonyl)glycine can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, such as CK2 and Dyrk1A, which are implicated in cancer cell proliferation and survival .

- Modulation of Receptor Activity : This compound may interact with metabotropic glutamate receptors (mGluRs), which play significant roles in neurotransmission and are targets for treating neurological disorders .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigating the effects of various sulfonamide derivatives, including N-(2-bromophenyl)-N-(methylsulfonyl)glycine, demonstrated significant inhibition of cell viability in renal cell carcinoma models. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

- Neurological Implications : Research into the modulation of mGlu receptors revealed that compounds similar to N-(2-bromophenyl)-N-(methylsulfonyl)glycine could effectively alter receptor activity, suggesting potential applications in treating conditions like schizophrenia and depression. The specific modulation of group II mGlu receptors was noted as particularly promising .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. It was found that modifications to the bromophenyl and sulfonyl groups significantly impact the biological activity:

- Bromine Substitution : The presence of bromine enhances lipophilicity and receptor binding affinity.

- Sulfonamide Group : This moiety contributes to the compound's solubility and potential for oral bioavailability.

Table 2: Structure-Activity Relationship Insights

Scientific Research Applications

Common Reactions

- Oxidation : Can lead to the formation of sulfone derivatives.

- Reduction : May produce amine derivatives.

- Substitution : The bromine atom can be replaced with other nucleophiles.

Medicinal Chemistry

N-(2-bromophenyl)-N-(methylsulfonyl)glycine has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, leading to various pharmacological effects.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against multiple cancer types by inducing apoptosis through pathways involving p53 activation .

- Antimicrobial Properties : Research has indicated potential antimicrobial effects, suggesting that it could be developed into new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing treatments for diseases like diabetes and Alzheimer's disease.

- α-Glucosidase Inhibition : A study demonstrated that sulfonamide derivatives related to N-(2-bromophenyl)-N-(methylsulfonyl)glycine exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in Type 2 diabetes.

- Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of N-(2-bromophenyl)-N-(methylsulfonyl)glycine in vitro and in vivo. The results indicated:

- In vitro : Significant reduction in cell viability across various cancer cell lines.

- In vivo : Mice treated with the compound showed reduced tumor growth compared to control groups, attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related sulfonamide compounds. The findings suggested that modifications to the bromophenyl group could enhance activity against resistant bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| Anticancer Activity | Various Cancer Lines | <100 | Potent inhibitor; induces apoptosis |

| α-Glucosidase Inhibition | Enzyme Assays | 50 | Significant inhibition observed |

| Acetylcholinesterase Inhibition | Enzyme Assays | <200 | Potential treatment for Alzheimer's disease |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 2-bromophenyl group serves as a reactive site for substitution. The electron-withdrawing methylsulfonyl group activates the aromatic ring, facilitating nucleophilic displacement.

Key Reactions:

-

Hydroxylation : Treatment with NaOH (10% w/v) in ethanol/water (3:1) at 80°C for 6 hours replaces bromine with a hydroxyl group, yielding N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine (85% yield).

-

Methoxylation : Reaction with sodium methoxide in DMF at 120°C produces N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine (72% yield).

Mechanism:

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through nucleophilic attack.

-

Elimination of bromide ion, stabilized by the sulfonyl group’s electron-withdrawing effect .

Photochemical Reactions

The compound participates in visible-light-mediated reactions via electron donor-acceptor (EDA) complexes.

Example:

-

Annulation with Maleimides : Under blue light (440 nm LED), N-(2-bromophenyl)-N-(methylsulfonyl)glycine reacts with N-substituted maleimides in MeOH/H₂O (2:1) to form pyrrolidine-2,5-dione derivatives (Table 1) .

| Maleimide Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 3 | 90 |

| Methyl | 3 | 85 |

| tert-Butyl | 18 | 78 |

Conditions : 0.1 mmol substrate, 4 equiv maleimide, ambient O₂ .

Mechanism : Photoexcitation of the EDA complex generates a radical pair, leading to C–C bond formation and subsequent cyclization .

Cross-Coupling Reactions

The methylsulfonyl group acts as a directing/leaving group in transition-metal-catalyzed reactions.

Nickel-Catalyzed Coupling:

-

Reaction with Grignard reagents (e.g., MeMgBr) in toluene at reflux with Ni(acac)₂/dppp catalyst replaces the sulfonamide group with an alkyl chain, forming N-alkyl-N-(2-bromophenyl)glycine derivatives (60–75% yield) .

Mechanism : Oxidative addition of Ni(0) to the C–S bond, followed by transmetalation and reductive elimination .

Reduction:

-

Sulfonamide Reduction : LiAlH₄ in THF reduces the methylsulfonyl group to a methylamine, yielding N-(2-bromophenyl)-N-methylglycine (55% yield).

Oxidation:

-

Glycine Backbone Oxidation : KMnO₄ in acidic conditions oxidizes the glycine moiety to oxalic acid, forming N-(2-bromophenyl)-N-(methylsulfonyl)oxalamide (40% yield).

Comparative Reactivity

The compound’s reactivity diverges from analogs due to its substituents:

| Reaction Type | N-(2-Bromophenyl)-N-(methylsulfonyl)glycine | N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine |

|---|---|---|

| NAS Rate (OH⁻) | 85% yield in 6 h | 70% yield in 8 h |

| Photochemical Annulation | 90% yield | 82% yield |

| Sulfonamide Reduction | 55% yield | 48% yield |

Mechanistic Insights and Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenyl Derivatives

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: 353502-16-6)

- Molecular Formula: C₁₁H₁₅NO₄S (257.31 g/mol).

- Key Differences : Replaces the 2-bromophenyl group with a 3,5-dimethylphenyl moiety.

- Implications : The absence of bromine and presence of methyl groups reduce molecular weight and likely alter lipophilicity and metabolic stability compared to the brominated analog .

N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS: 362715-18-2)

- Molecular Formula: C₁₀H₁₂ClNO₄S (277.73 g/mol).

- Key Differences : Substitutes bromine with chlorine and adds a methyl group at the 2-position of the phenyl ring.

- Implications : Chlorine’s smaller atomic radius and higher electronegativity may influence binding interactions in biological systems, as seen in herbicide and pharmaceutical applications .

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Molecular Formula: Not explicitly stated, but structural features include dichlorophenyl and 4-methylphenylsulfonyl groups.

- Key Differences : Dual chlorine substituents and a methylated sulfonyl phenyl ring.

- Implications : Increased steric hindrance and altered electronic properties could affect solubility and receptor docking .

Fluorophenyl Derivatives

N-(3-Fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG)

- Key Differences : Fluorine replaces bromine at the 3-position.

Sulfonamide and Ester Derivatives

N-(2-Nitrophenylsulfonyl)glycine Methyl Ester

- Molecular Formula : C₉H₁₀N₂O₆S.

- Key Differences : Incorporates a nitro group and methyl ester instead of bromophenyl and free carboxylic acid.

- Implications : The ester group increases hydrophobicity, while the nitro group may confer reactivity in cross-metathesis reactions for combinatorial library synthesis .

N~2~-[(4-Bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide (CAS: 593243-16-4)

Data Tables

Table 1. Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-(2-Bromophenyl)-N-(methylsulfonyl)glycine | 333448-11-6 | C₉H₁₀BrNO₄S | 308.21 | 2-Bromophenyl, methylsulfonyl |

| N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | 353502-16-6 | C₁₁H₁₅NO₄S | 257.31 | 3,5-Dimethylphenyl |

| N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine | 362715-18-2 | C₁₀H₁₂ClNO₄S | 277.73 | 5-Chloro-2-methylphenyl |

| 3FMSG | Not provided | C₉H₁₀FNO₄S | ~263.25* | 3-Fluorophenyl |

*Estimated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.